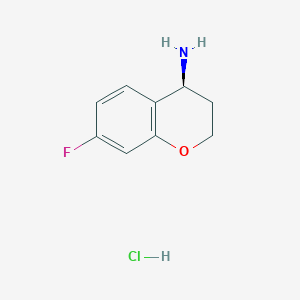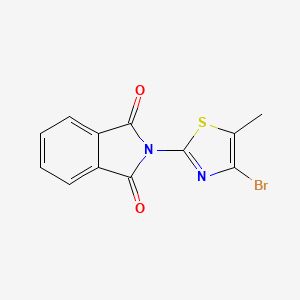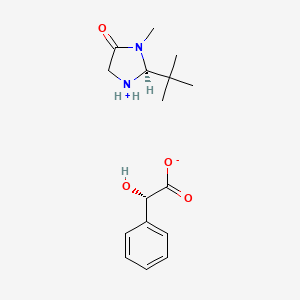![molecular formula C10H13BrClNS B1447725 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864052-09-4](/img/structure/B1447725.png)
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1864052-09-4 . It has a molecular weight of 294.64 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 294.64 .Applications De Recherche Scientifique
Chemical Properties and Identification
“3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1864052-09-4 . It has a molecular weight of 294.64 . The compound is typically stored at room temperature and appears as a powder .
Synthesis and Characterization
The compound can be synthesized and characterized through various techniques. The data obtained from elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques are in accordance with the assigned structures .
Biological Evaluation and Applications
The compound has shown promising potential in the field of biological research. For instance, it has been used in the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity. It has been tested against bacterial and fungal strains . The results of these tests, along with in silico analysis, have revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
The compound has also been evaluated for its antioxidant activity. It has been tested using DPPH, ABTS, and ferric reducing power assays . The results of these assays have shown that the compound possesses antioxidant properties .
Toxicity Testing
The toxicity of the compound has been tested on freshwater cladoceran Daphnia magna Straus . This kind of testing is important for assessing the environmental impact of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfanylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWUGRNGFVNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




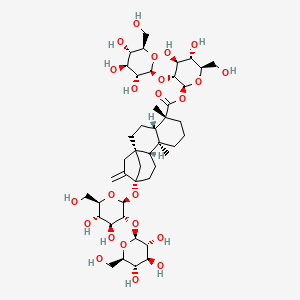
![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)
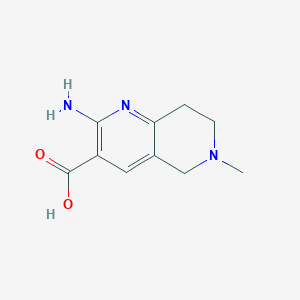
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
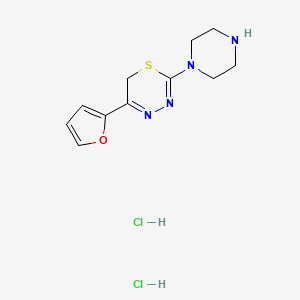
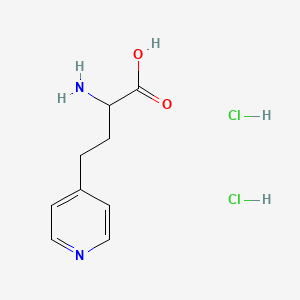
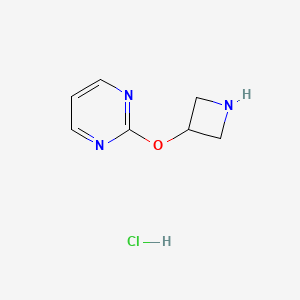
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
